molecular formula C20H22N4O2S2 B3005341 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034525-05-6

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B3005341
CAS No.: 2034525-05-6
M. Wt: 414.54
InChI Key: ZSLCFRFMQDDMFP-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thioether Formation: The benzo[d]thiazole can be reacted with a halogenated ethanone derivative to form the thioether linkage.

    Piperidine Functionalization: The piperidine ring can be introduced through nucleophilic substitution reactions, where the ethanone derivative reacts with a piperidine derivative containing the 2,6-dimethylpyrimidin-4-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.

    Substitution: The piperidine ring and the benzo[d]thiazole moiety may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The benzo[d]thiazole moiety is known for its biological activity, which could be harnessed for therapeutic purposes.

Industry

In materials science, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The benzo[d]thiazole moiety could play a key role in binding to these targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the piperidine and pyrimidine groups.

    1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzo[d]thiazole moiety.

Uniqueness

The combination of the benzo[d]thiazole moiety with the piperidine and pyrimidine groups makes this compound unique

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-13-11-18(22-14(2)21-13)26-15-7-9-24(10-8-15)19(25)12-27-20-23-16-5-3-4-6-17(16)28-20/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCFRFMQDDMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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